3-Morpholin-4-ylmethyl-phenylamine dihydrochloride
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Overview
Description
3-Morpholin-4-ylmethyl-phenylamine dihydrochloride is a chemical compound with the molecular formula C11H16N2O·2HCl. It is a derivative of phenylamine, where the phenyl group is substituted with a morpholin-4-ylmethyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholin-4-ylmethyl-phenylamine dihydrochloride typically involves the reaction of phenylamine with morpholine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as hydrochloric acid.
Solvent: Polar solvents like ethanol or methanol.
The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of phenylamine and morpholine into the reactor.
Reaction Control: Maintaining optimal temperature and pressure conditions.
Purification: Crystallization and filtration to obtain the pure dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
3-Morpholin-4-ylmethyl-phenylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products
Oxidation Products: N-oxides of the morpholine ring.
Reduction Products: Secondary amines with reduced morpholine ring.
Substitution Products: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
3-Morpholin-4-ylmethyl-phenylamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-Morpholin-4-ylmethyl-phenylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can:
Inhibit Enzymes: By binding to the active site and preventing substrate access.
Modulate Receptors: By acting as an agonist or antagonist, altering receptor activity.
Pathways Involved: The compound may influence signaling pathways related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-Morpholin-4-ylmethyl-phenylamine
- N-Methyl-3-morpholin-4-ylmethyl-phenylamine
- 3-Morpholin-4-ylmethyl-benzylamine
Uniqueness
3-Morpholin-4-ylmethyl-phenylamine dihydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it exhibits:
- Higher Stability: Due to the presence of the dihydrochloride salt.
- Enhanced Solubility: In polar solvents, facilitating its use in various applications.
- Distinct Biological Activity: Making it a valuable tool in medicinal chemistry research.
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13;;/h1-3,8H,4-7,9,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSJWWOORUPEJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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